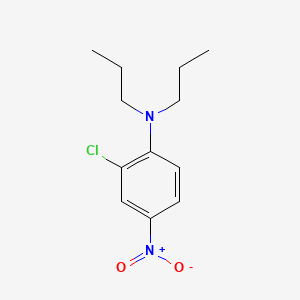

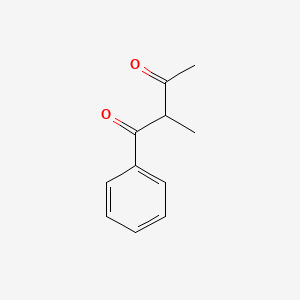

2-Méthyl-1-phénylbutane-1,3-dione

Vue d'ensemble

Description

2-Methyl-1-phenylbutane-1,3-dione, also known as 2-methyl-1-phenylbutane-1,3-dione, is an organic chemical compound with the molecular formula C10H10O2. This compound has several applications in the scientific research field, including its use as a synthetic intermediate, a reagent for the synthesis of other compounds, and a catalyst for the synthesis of other compounds. It is also used as a model compound for studying the mechanism of action of other compounds. In

Applications De Recherche Scientifique

Synthèse organique

2-Méthyl-1-phénylbutane-1,3-dione : est utilisé en synthèse organique comme précurseur pour diverses réactions chimiques. Sa structure permet des modifications qui peuvent conduire à la synthèse de molécules complexes. Par exemple, sa structure de β-dicétone est propice aux réactions d'addition nucléophile, qui peuvent être exploitées pour introduire de nouveaux groupes fonctionnels ou construire de plus grandes structures organiques .

Chimie acido-basique

Les propriétés acides du composé sont intéressantes en chimie acido-basique. Des études ont comparé son acidité à celle de β-dicétones apparentées, fournissant des informations sur les effets de la structure moléculaire sur la force acide. Ceci est particulièrement pertinent dans des solvants comme le DMSO, où les effets du solvant sur l'acidité sont minimisés .

Études de tautomérie

This compound : peut exister sous différentes formes tautomères en raison de la présence de groupes céto et énol. La recherche sur sa tautomérie peut révéler des informations sur la stabilité de ces formes et les facteurs influençant l'équilibre céto-énol, ce qui est fondamental pour comprendre les mécanismes réactionnels .

Chimie analytique

En chimie analytique, les dérivés de This compound peuvent servir de sondes fluorescentes. Par exemple, son utilisation conjointement avec des ions europium a été proposée comme méthode pour l'analyse quantitative des acides nucléiques en solutions aqueuses .

Photochimie

Le comportement du composé sous l'exposition à la lumière est un autre domaine d'intérêt. Des études sur sa photoisomérisation peuvent fournir des données précieuses pour comprendre les effets de la lumière sur la structure moléculaire et le potentiel de développement de matériaux photo-réactifs .

Mécanisme D'action

is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is a liquid at room temperature .

In terms of its pharmacokinetics , the compound has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.73 , indicating its lipophilicity, which can influence its absorption and distribution within the body.

Analyse Biochimique

Biochemical Properties

2-Methyl-1-phenylbutane-1,3-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular redox balance and its potential impact on oxidative stress-related diseases .

Cellular Effects

The effects of 2-Methyl-1-phenylbutane-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, 2-Methyl-1-phenylbutane-1,3-dione can induce apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-Methyl-1-phenylbutane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. By binding to the active sites of these enzymes, 2-Methyl-1-phenylbutane-1,3-dione prevents the formation of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-phenylbutane-1,3-dione change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Methyl-1-phenylbutane-1,3-dione can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. These adaptive responses help cells cope with the oxidative stress induced by the compound .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-phenylbutane-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. These threshold effects highlight the importance of dose optimization in therapeutic applications of 2-Methyl-1-phenylbutane-1,3-dione .

Metabolic Pathways

2-Methyl-1-phenylbutane-1,3-dione is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body, primarily through the renal route. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-Methyl-1-phenylbutane-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-Methyl-1-phenylbutane-1,3-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell. These modifications are essential for the regulation of its biochemical activities .

Propriétés

IUPAC Name |

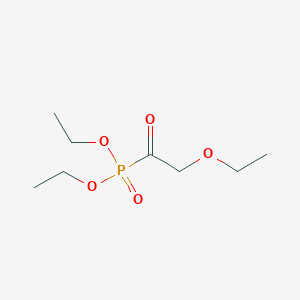

2-methyl-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJRGVFXLVQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341019 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-24-2 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.